molecular formula C19H16ClNO2 B5191990 5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide

5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide

Cat. No.: B5191990
M. Wt: 325.8 g/mol
InChI Key: ZJNYQEBASAETBQ-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 3-chlorophenyl group, often using a halogenation reaction.

    Formation of the carboxamide group: The final step involves the reaction of the furan derivative with 2,5-dimethylphenylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorophenyl or dimethylphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives with different degrees of saturation.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)furan-2-carboxamide: Lacks the dimethylphenyl group, which may affect its biological activity and chemical properties.

    N-(2,5-dimethylphenyl)furan-2-carboxamide: Lacks the chlorophenyl group, which may influence its reactivity and interactions with biological targets.

Uniqueness

5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is unique due to the presence of both the 3-chlorophenyl and 2,5-dimethylphenyl groups. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-6-7-13(2)16(10-12)21-19(22)18-9-8-17(23-18)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNYQEBASAETBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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